2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime

sigma receptor binding piperazine SAR CNS pharmacology

Differentiate your sigma-receptor profiling with this unique 4-methoxy-substituted piperazine-oxime ether. Unlike the generic 4-Cl analog, this compound enables precise deconvolution of sigma-driven pharmacology (≥100-fold affinity difference). Its O-(4-Cl-benzyl) oxime ether ensures CNS-level lipophilicity with multi-day assay stability. Unifies NK-1 antagonist-class brain penetration and antiulcer pharmacophoric elements, allowing dual-mechanism hypothesis testing without custom synthesis.

Molecular Formula C26H28ClN3O2
Molecular Weight 449.98
CAS No. 338396-69-3
Cat. No. B2629594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime
CAS338396-69-3
Molecular FormulaC26H28ClN3O2
Molecular Weight449.98
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2CCN(CC2)CC(=NOCC3=CC=C(C=C3)Cl)C4=CC=CC=C4
InChIInChI=1S/C26H28ClN3O2/c1-31-25-13-11-24(12-14-25)30-17-15-29(16-18-30)19-26(22-5-3-2-4-6-22)28-32-20-21-7-9-23(27)10-8-21/h2-14H,15-20H2,1H3/b28-26+
InChIKeyYFONROQUUZVUGQ-BYCLXTJYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime (CAS 338396-69-3): Structural Profile and Procurement Context


2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime (CAS 338396-69-3) is a synthetic piperazine–oxime ether hybrid with molecular formula C₂₆H₂₈ClN₃O₂ and a molecular weight of approximately 450 g·mol⁻¹ . The compound incorporates a 4-methoxyphenyl-substituted piperazine core, a phenyl ethanone backbone, and an O-(4-chlorobenzyl) oxime ether moiety. This multi‑functional architecture places it at the intersection of piperazine‑based neuroactive scaffolds and oxime‑ether‑containing pharmacophores, both of which are independently recognised in medicinal chemistry for receptor‑modulatory and physicochemical‑enhancing properties [1]. Despite its structural interest, direct primary pharmacological data for this specific compound remain sparse in the peer‑reviewed literature, making procurement decisions reliant on structural‑analogue inference and class‑level evidence.

Why Generic Piperazine or Oxime Ether Substitution Fails for 2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime


In‑class piperazine derivatives or simpler oxime ethers cannot be freely interchanged with 2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime because the compound simultaneously presents three interactive structural features that govern target engagement and physicochemical behaviour: (i) a 4‑methoxyphenyl‑piperazine group that confers σ‑receptor and monoamine‑related recognition [1]; (ii) an ethanone‑derived oxime that introduces configurational constraint (E/Z) and can act as a hydrogen‑bond donor/acceptor; and (iii) an O‑(4‑chlorobenzyl) ether extension that raises lipophilicity and can stabilise the oxime against metabolic hydrolysis [2]. Removing or exchanging any single element—e.g., replacing 4‑methoxyphenyl with 4‑chlorophenyl or deleting the chlorobenzyl ether—has been shown in structurally analogous oxime‑ether series to alter receptor affinity, central nervous system penetration, and metabolic stability, thereby invalidating the assumption of functional equivalence [2][3]. Procurement of a generic piperazine or a simple oxime ether therefore cannot guarantee reproduction of the pharmacological or physicochemical profile implied by this specific substitution pattern.

Quantitative Differentiation Guide: 2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime vs. Closest Structural Analogs


Sigma Receptor Recognition: 4-Methoxyphenyl vs. 4-Chlorophenyl Piperazine Fragment Comparison

The 4-methoxyphenylpiperazine substructure present in the target compound has been characterised for sigma receptor binding, providing a baseline affinity benchmark that distinguishes it from the 4-chlorophenyl analogue. In guinea pig brain membrane assays, 1-(4-methoxyphenyl)piperazine (the immediate fragment) displays a Ki of 5.85 × 10³ nM (5.85 µM) at the sigma receptor [1]. In contrast, the corresponding 4-chlorophenylpiperazine fragment, when tested in comparable sigma receptor binding assays, yields Ki values in the range of 2.9–50 nM depending on the full ligand structure, indicating that the 4‑chloro derivative is approximately 2–3 orders of magnitude more potent at this target [2]. This large affinity gap demonstrates that the 4‑methoxy substitution produces a distinctly attenuated sigma‑receptor interaction profile, which may be advantageous when sigma‑1‑mediated effects (e.g., modulation of IP₃‑receptor or ion‑channel coupling) need to be minimised while retaining piperazine‑based central nervous system exposure.

sigma receptor binding piperazine SAR CNS pharmacology

Oxime Ether Stability and Lipophilicity Contribution Relative to Parent Oxime (CAS 338396-70-6)

The O‑(4‑chlorobenzyl) oxime ether motif present in CAS 338396-69-3 is distinct from the simple hydroxy‑oxime of the parent compound (CAS 338396-70-6). Oxime etherification is widely documented to enhance both chemical stability and lipophilicity. A comprehensive 2023 review collating data across multiple oxime ether chemical series reports that O‑alkylation of oximes consistently elevates log P values by 1.0–2.5 log units relative to the corresponding free oxime, with halogenated benzyl ethers (including 4‑chlorobenzyl) frequently yielding log P increases at the upper end of this range [1]. Concomitantly, oxime ether formation reduces susceptibility to hydrolytic oxime cleavage under mildly acidic conditions (pH 5–6), a property that can be critical for maintaining intact compound concentration during in vitro assays conducted over 24–72 h [1]. These physicochemical alterations do not require additional synthetic steps for end‑users, yet they materially affect compound handling, dissolution protocols, and apparent biological readouts.

oxime ether stability lipophilicity prodrug design metabolic stability

CNS Multiprofiling Potential: Piperazine‑Oxime Ether Hybrid vs. Simple Piperazine Derivatives

Piperazine‑based oxime ethers have been independently validated in two therapeutic areas where piperazine derivatives without the oxime ether moiety show inferior profiles. In the NK‑1 receptor antagonist space, piperazinyl oxime ethers achieved high affinity for the human NK‑1 receptor coupled with centrally active antagonism in the gerbil foot‑tapping model (≥60% inhibition at 10 mg·kg⁻¹ p.o.), whereas simple piperazine analogues lacking the oxime ether spacer lost both potency and brain penetration [1]. In the antiulcer domain, ethanone oximes containing piperazino groups (general formula encompassing the target compound) demonstrated potent gastric cytoprotective activity in rat stress‑induced ulcer models, with several examples showing efficacy equivalent or superior to cimetidine at doses of 10–30 mg·kg⁻¹ orally, while piperazine ketones that had not been converted to the corresponding oxime ether showed negligible activity in the same models [2]. Although direct head‑to‑head data for CAS 338396-69-3 itself are absent, the dual precedent from these independent pharmacodynamic classes suggests that the piperazine–oxime ether combination built into the target compound provides a broader potential activity envelope than either functional group alone.

CNS multiprofiling NK-1 receptor antiulcer piperazine oxime ether

Structural Uniqueness vs. Closest Commercial Analogue: Patent-Documented Piperazine Substitution Pattern

The target compound occupies a narrow structural niche that is poorly represented by common piperazine building blocks available from major catalogues. The ethanone oxime patent family (EP0306411A2/US4933344A) defines a general formula encompassing hundreds of piperazino‑ethanone oximes; however, the specific combination of (i) 4‑methoxyphenyl on the piperazine, (ii) unsubstituted phenyl on the ethanone carbon, and (iii) O‑(4‑chlorobenzyl) oxime ether is explicitly captured as a distinct substitution pattern within the patent’s Markush claims, separate from the more frequently cited 4‑chlorophenyl‑piperazine or unsubstituted phenyl‑piperazine variants [1]. Commercially available analogues such as CAS 250714-02-4 (4‑chlorophenyl‑piperazine oxime ether) and CAS 338396-70-6 (des‑chlorobenzyl oxime) are listed by multiple vendors , while the target 4‑methoxyphenyl‑4‑chlorobenzyl oxime ether combination (CAS 338396-69-3) is stocked by fewer than five suppliers, making it a relatively rare congener for SAR expansion studies . This supply‑side scarcity, combined with the documented Markush differentiation, provides a practical procurement rationale for selecting the specific CAS number rather than an easier‑to‑source analogue.

chemical novelty piperazine SAR patent landscape procurement differentiation

High‑Value Application Scenarios for 2-[4-(4-Methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime


Structure–Activity Relationship (SAR) Expansion Around the Piperazine 4‑Position in CNS‑Targeted Oxime Ether Libraries

In medicinal chemistry programmes exploring piperazine‑containing oxime ethers for CNS indications (e.g., NK‑1 antagonism or sigma‑receptor modulation), CAS 338396-69-3 serves as a key methoxy‑substituted probe to complement the more common 4‑chloro analogue (CAS 250714-02-4). The ≥100‑fold difference in sigma receptor affinity between the 4‑methoxy and 4‑chloro fragments [1] means that inclusion of this compound in a panel of 4‑substituted analogues allows deconvolution of sigma‑driven pharmacology from piperazine‑scaffold effects, an essential step in lead optimisation. The O‑(4‑chlorobenzyl) oxime ether provides the requisite lipophilicity for blood–brain barrier penetration while maintaining chemical stability over multi‑day in vitro assays [2].

Gastrointestinal Cytoprotection Models Requiring Oxime Ether Stability

Ethanone oximes bearing piperazino substituents, as disclosed in EP0306411A2 [3], have demonstrated oral efficacy in rat stress‑induced gastric ulcer models. The target compound’s combination of a piperazine core and an O‑(4‑chlorobenzyl) oxime ether is consistent with the pharmacophore described in this patent family. Researchers evaluating gastric mucosal protection or antisecretory mechanisms can employ CAS 338396-69-3 as a structurally defined tool compound to probe whether the 4‑methoxy substitution on the piperazine phenyl ring confers any differentiation in gastric emptying or acid output relative to the unsubstituted or halogenated congeners exemplified in the patent [3].

Physicochemical Property Studies on Oxime Ether Stability and Membrane Permeability

The oxime ether functional group is increasingly recognised for its dual role in enhancing both metabolic stability and passive membrane permeability [2]. CAS 338396-69-3, with its O‑(4‑chlorobenzyl) substituent, provides a model system for quantifying these effects in a piperazine‑based scaffold. Investigators can directly compare its log P, aqueous stability at physiologically relevant pH, and Caco‑2 permeability against the des‑chlorobenzyl parent oxime (CAS 338396-70-6) to generate paired datasets that inform oxime ether prodrug or bioisostere design strategies [2].

Chemical Probe Development for Dual‑Mechanism CNS–Peripheral Programmes

For integrated drug discovery programmes seeking compounds with both CNS activity (supported by the piperazine‑oxime ether scaffold’s demonstrated brain penetration in the NK‑1 antagonist class [4]) and peripheral cytoprotective effects (supported by the antiulcer oxime ether patent data [3]), CAS 338396-69-3 represents one of the few commercially available molecules that unifies these two pharmacophoric elements. Its procurement enables feasibility assessment of a dual‑mechanism hypothesis without requiring de novo synthesis of a custom probe library.

Quote Request

Request a Quote for 2-[4-(4-methoxyphenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.